A Technical Guide to the Physical and Chemical Properties of 4-Hydroxydecan-2-one and the Broader Class of β-Hydroxy Ketones
A Technical Guide to the Physical and Chemical Properties of 4-Hydroxydecan-2-one and the Broader Class of β-Hydroxy Ketones
Disclaimer: Publicly available experimental data for the specific compound 4-Hydroxydecan-2-one is limited. This guide provides a comprehensive overview of the physical and chemical properties of the broader class of β-hydroxy ketones, with 4-Hydroxydecan-2-one used as a representative example for which physical and chemical properties have been estimated using computational methods.
Introduction
β-hydroxy ketones are a significant class of organic compounds characterized by a ketone functional group and a hydroxyl group located on the beta-carbon relative to the carbonyl group.[1] This structural motif is a common feature in many natural products and serves as a versatile synthetic intermediate in organic chemistry. 4-Hydroxydecan-2-one is a member of this class, though specific research and documented properties for this particular long-chain β-hydroxy ketone are scarce. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the core physical and chemical properties, synthetic methodologies, and potential biological relevance of β-hydroxy ketones, using 4-Hydroxydecan-2-one as a focal point for predicted data.
Physical and Chemical Properties of 4-Hydroxydecan-2-one (Predicted)
Due to the absence of experimentally determined data, the following table summarizes the predicted physicochemical properties of 4-Hydroxydecan-2-one. These values were calculated using established computational models and provide a reasonable estimation for this compound.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol |
| Boiling Point | 227.8 ± 23.0 °C at 760 mmHg |
| Melting Point | Not readily predictable |
| Density | 0.923 ± 0.06 g/cm³ |
| pKa | 15.15 ± 0.20 |
| LogP | 2.59 ± 0.32 |
| Water Solubility | 1.34 g/L |
| Vapor Pressure | 0.02 ± 0.5 mmHg at 25°C |
| Refractive Index | 1.446 ± 0.02 |
General Chemical Properties and Reactivity of β-Hydroxy Ketones
The reactivity of β-hydroxy ketones is dictated by the interplay between the hydroxyl and ketone functional groups.
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Dehydration: A characteristic reaction of β-hydroxy ketones is dehydration to form α,β-unsaturated ketones, particularly under acidic or basic conditions with heating. This reaction is driven by the formation of a stable conjugated system.
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Oxidation: The secondary alcohol group can be oxidized to a 1,3-diketone using standard oxidizing agents.
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Reduction: The ketone can be selectively reduced to a secondary alcohol, forming a 1,3-diol. The choice of reducing agent can influence the stereoselectivity of this transformation.
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Retro-Aldol Reaction: Under certain conditions, particularly with strong bases, β-hydroxy ketones can undergo a retro-aldol reaction, cleaving the carbon-carbon bond formed during their synthesis.
Experimental Protocols: Synthesis of β-Hydroxy Ketones via Aldol Condensation
The aldol condensation is a cornerstone of carbon-carbon bond formation and a primary method for synthesizing β-hydroxy ketones.[2][3][4][5] The following is a generalized protocol for the synthesis of a β-hydroxy ketone from an aldehyde and a ketone.
Reaction: Aldehyde + Ketone → β-Hydroxy Ketone
Materials:
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Aldehyde (1.0 eq)
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Ketone (1.0 - 3.0 eq)
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Base catalyst (e.g., NaOH, LDA)
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Anhydrous solvent (e.g., THF, ethanol)
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Quenching solution (e.g., saturated aqueous NH₄Cl)
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Extraction solvent (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
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Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
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Enolate Formation: The ketone and anhydrous solvent are added to the flask and cooled to an appropriate temperature (e.g., -78 °C for LDA, or room temperature for NaOH). The base is then added dropwise to generate the enolate.
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Aldol Addition: The aldehyde, dissolved in a minimal amount of anhydrous solvent, is added slowly to the enolate solution. The reaction is stirred for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).
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Quenching: The reaction is quenched by the slow addition of the quenching solution.
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Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the extraction solvent. The combined organic layers are washed with brine, dried over the drying agent, and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure β-hydroxy ketone.
Characterization: The structure and purity of the synthesized β-hydroxy ketone can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Potential Biological Activities of β-Hydroxy Ketones
While specific biological activities of 4-Hydroxydecan-2-one are not documented, the β-hydroxy ketone motif is present in molecules with diverse biological functions. For instance, β-hydroxybutyrate (BHB), a simple ketone body, acts as a signaling molecule with roles in energy metabolism and cellular regulation.[6][7] Some studies have also explored the potential of certain β-hydroxy ketones in therapeutic areas. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbonyl group) allows for potential interactions with biological targets such as enzymes and receptors. Further research into the biological profile of long-chain β-hydroxy ketones like 4-Hydroxydecan-2-one is warranted.
Visualizations
References
- 1. Hydroxy ketone - Wikipedia [en.wikipedia.org]
- 2. amherst.edu [amherst.edu]
- 3. webassign.net [webassign.net]
- 4. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-Hydroxybutyrate: A Dual Function Molecular and Immunological Barrier Function Regulator - PMC [pmc.ncbi.nlm.nih.gov]
